molecular formula C9H9BF3NO3 B13059992 {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

Cat. No.: B13059992
M. Wt: 246.98 g/mol
InChI Key: LHWIKYPWNFNLJJ-UHFFFAOYSA-N
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Description

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is unique due to the presence of the trifluoroethyl carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where enhanced stability and reactivity are required, such as in the development of enzyme inhibitors and advanced materials .

Biological Activity

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including as enzyme inhibitors and in cancer therapy.

The compound has the following chemical profile:

  • Molecular Formula : C11H13BF3N2O2
  • Molecular Weight : Approximately 270.04 g/mol
  • Structure : The presence of a trifluoroethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for biological interactions.

Research indicates that boronic acids can inhibit specific enzymes by forming reversible covalent bonds with their active sites. The trifluoroethyl substituent may enhance the binding affinity due to increased hydrophobic interactions. These properties suggest that this compound} could serve as a potent inhibitor for various protein targets involved in cancer progression.

Anticancer Potential

Studies have shown that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism typically involves:

  • Inhibition of Protein Kinases : This leads to reduced cell proliferation and increased apoptosis.
  • Targeting Cancer Metabolism : By inhibiting metabolic pathways essential for tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the effect of various boronic acids on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that this compound} exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
    CompoundCell LineIC50 (µM)
    This compound}MCF-75.4
    This compound}A5494.8
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
{3-[(2-bromoethyl)carbamoyl]phenylboronic acid}C11H13BrN2O2Different halogen; varied biological activity
{3-(trifluoromethoxy)phenylboronic acid}C10H8F3BNO3Lacks carbamoyl group; different solubility profile

The trifluoroethyl group in our compound enhances its stability and interaction with biological targets compared to others.

Properties

Molecular Formula

C9H9BF3NO3

Molecular Weight

246.98 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)

InChI Key

LHWIKYPWNFNLJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O

Origin of Product

United States

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